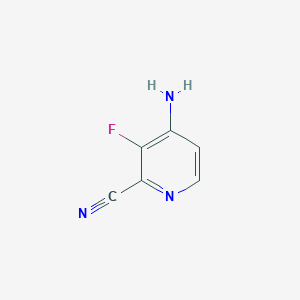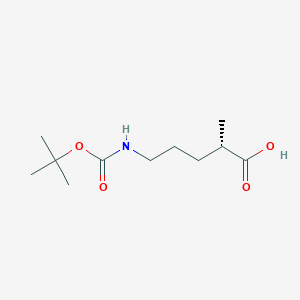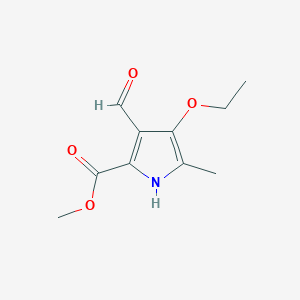![molecular formula C18H32Cl2N6O4P2Pd B12870733 Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is a palladium complex with the empirical formula C18H32Cl2N6O4P2Pd and a molecular weight of 635.76 g/mol . This compound is known for its stability and versatility in various catalytic applications, particularly in cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) typically involves the reaction of palladium(II) chloride with 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane in an appropriate solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to achieve high yields and purity on an industrial scale .
化学反应分析
Types of Reactions
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is primarily used as a catalyst in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The compound is used in conjunction with various reagents such as aryl halides, organometallic reagents, and bases. Typical reaction conditions include the use of solvents like toluene, DMF, or THF, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other substituted aromatic compounds, depending on the specific cross-coupling reaction being performed .
科学研究应用
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) has a wide range of applications in scientific research:
作用机制
The mechanism of action of Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) involves the coordination of the palladium center with the ligands, facilitating various catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used .
相似化合物的比较
Similar Compounds
- Dichloro(1,5-cyclooctadiene)palladium(II)
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
- Palladium(π-cinnamyl) chloride dimer
Uniqueness
Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II) is unique due to its stability and efficiency in catalyzing a wide range of cross-coupling reactions. Its hydrophilic nature allows it to form metal complexes in aqueous environments, making it versatile for various applications .
属性
分子式 |
C18H32Cl2N6O4P2Pd |
|---|---|
分子量 |
635.8 g/mol |
IUPAC 名称 |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone;dichloropalladium |
InChI |
InChI=1S/2C9H16N3O2P.2ClH.Pd/c2*1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11;;;/h2*3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
WGZZREUHMBLQPM-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.CC(=O)N1CN2CN(CP(C2)C1)C(=O)C.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)

![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)





![1-Amino-2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B12870739.png)

![4-(Difluoromethoxy)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12870742.png)


